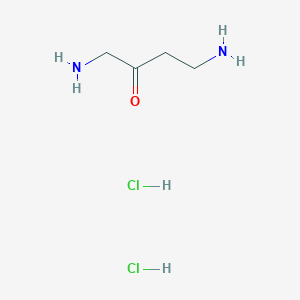
1,4-Diamino-2-butanone dihydrochloride
Descripción general
Descripción
1,4-Diamino-2-butanone dihydrochloride is a chemical compound with the molecular formula H₂NCH₂CH₂COCH₂NH₂ · 2HCl. It is known for its role as a competitive inhibitor of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis. This compound has been utilized in various scientific research applications, particularly in the study of polyamine metabolism and its effects on cellular processes .
Mecanismo De Acción
Target of Action
The primary target of 1,4-Diamino-2-butanone dihydrochloride is ornithine decarboxylase . Ornithine decarboxylase is an enzyme that plays a crucial role in the polyamine biosynthesis pathway, which is essential for cell growth and differentiation .
Mode of Action
This compound acts as a competitive inhibitor of ornithine decarboxylase . This means it competes with the substrate, ornithine, for the active site of the enzyme, thereby reducing the enzyme’s activity .
Biochemical Pathways
By inhibiting ornithine decarboxylase, this compound disrupts the polyamine biosynthesis pathway . This pathway is responsible for the production of polyamines, small organic compounds that play vital roles in cellular processes such as DNA stabilization, protein synthesis, and cell proliferation .
Análisis Bioquímico
Biochemical Properties
1,4-Diamino-2-butanone dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is a competitive inhibitor of ornithine decarboxylase, which is a key enzyme in the biosynthesis of polyamines. Polyamines are essential for cell growth and differentiation. By inhibiting ornithine decarboxylase, this compound reduces the levels of polyamines, thereby affecting cellular functions and growth .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It promotes redox imbalance in Trypanosoma cruzi and mammalian cells, leading to decreased cell viability and changes in redox balance . This compound also affects the yeast to hyphae transition in Mucor rouxii and induces the proliferation of the yeast form in Candida albicans . Additionally, it has been observed to impair promastigote proliferation in Leishmania amazonensis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ornithine decarboxylase, leading to the inhibition of polyamine biosynthesis . This inhibition results in decreased levels of polyamines, which are crucial for cell growth and differentiation. The compound also undergoes metal-catalyzed oxidation, producing hydrogen peroxide, ammonium ion, and a highly toxic α-oxoaldehyde . These oxidative products contribute to the cytotoxic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to be stable under certain conditions, but its degradation products can have long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to adaptive mechanisms in treated cells, such as enhanced putrescine uptake in Leishmania amazonensis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can inhibit cell growth and proliferation, while higher doses may lead to toxic or adverse effects . In Leishmania amazonensis, the compound impairs promastigote proliferation in a dose-dependent manner, with higher concentrations causing more significant inhibition .
Metabolic Pathways
This compound is involved in the metabolic pathways of polyamine biosynthesis. It interacts with ornithine decarboxylase, leading to the inhibition of polyamine synthesis . This compound also affects the transport and synthesis of putrescine in Leishmania amazonensis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its interactions with biomolecules and its stability under different conditions .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. It is directed to specific compartments or organelles where it exerts its effects on cellular function . In Leishmania amazonensis, the compound causes mitochondrial damage, indicating its localization within the mitochondria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Diamino-2-butanone dihydrochloride can be synthesized through the reaction of 1,4-diaminobutane with glyoxal in the presence of hydrochloric acid. The reaction typically involves the following steps:
Condensation Reaction: 1,4-diaminobutane reacts with glyoxal to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to yield 1,4-diamino-2-butanone.
Hydrochloride Formation: The final product is obtained by treating 1,4-diamino-2-butanone with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diamino-2-butanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amine products.
Aplicaciones Científicas De Investigación
1,4-Diamino-2-butanone dihydrochloride has been extensively used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studying the effects of polyamine metabolism on cellular processes, including growth and differentiation.
Medicine: Investigating its potential as a therapeutic agent in diseases related to polyamine metabolism.
Industry: Used as a media supplement for the growth of certain bacterial strains
Comparación Con Compuestos Similares
1,4-Diaminobutane: A related compound with similar structural features but different biological activity.
Aminoacetone hydrochloride: Another compound involved in polyamine metabolism.
1,3-Diaminopropane: A structurally similar compound with distinct chemical properties.
Uniqueness: 1,4-Diamino-2-butanone dihydrochloride is unique due to its specific inhibitory action on ornithine decarboxylase, making it a valuable tool in studying polyamine metabolism and its effects on cellular processes. Its ability to inhibit polyamine synthesis distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
1,4-diaminobutan-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-2-1-4(7)3-6;;/h1-3,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRKYQXFDHZZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3660-09-1 | |
| Record name | 1,4-diaminobutan-2-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



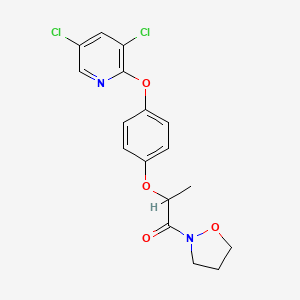



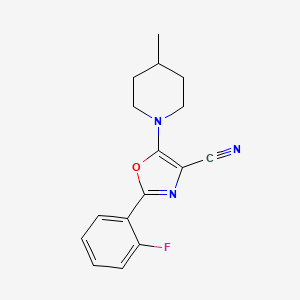
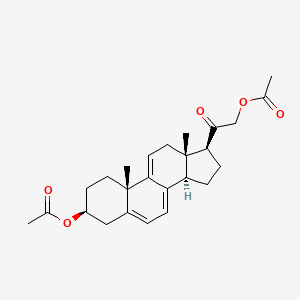

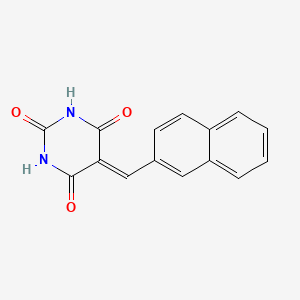

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
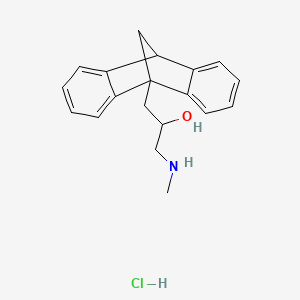
![(3R)-3-[(3S,6R,9S,11R,15S,18S,21R,24R,28R,31S,34R,40S,43S,44S)-31-(3-aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide](/img/structure/B1222944.png)

